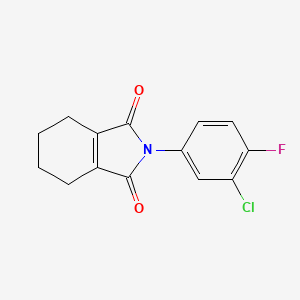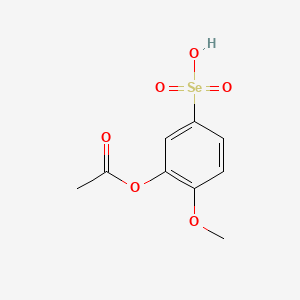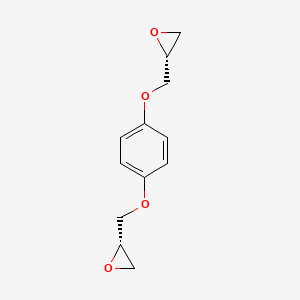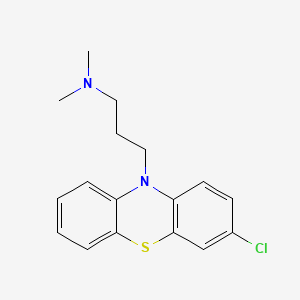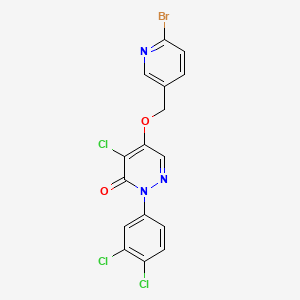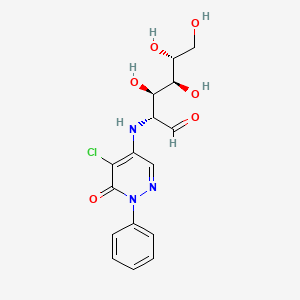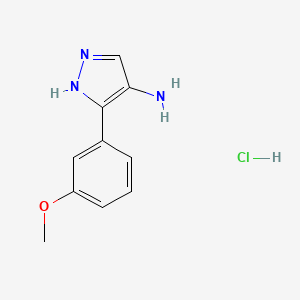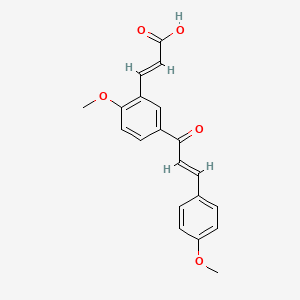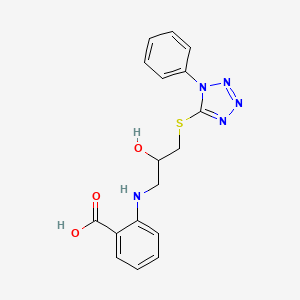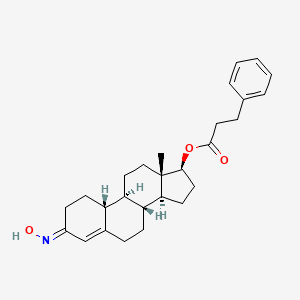
4,4'-Bis((4-hydroxy-3-methylphenyl)azo)stilbene-2,2'-disulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-BIS[(4-HYDROXY-3-METHYLPHENYL)AZO]STILBENE-2,2’-DISULFONIC ACID is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industries. The compound’s structure features azo groups, which are responsible for its chromophoric properties, making it valuable in creating vivid and stable colors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-BIS[(4-HYDROXY-3-METHYLPHENYL)AZO]STILBENE-2,2’-DISULFONIC ACID typically involves the diazotization of 4-hydroxy-3-methylphenylamine followed by coupling with stilbene-2,2’-disulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo bonds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves precise control of pH, temperature, and reactant concentrations to optimize the formation of the desired product while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-BIS[(4-HYDROXY-3-METHYLPHENYL)AZO]STILBENE-2,2’-DISULFONIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
4,4’-BIS[(4-HYDROXY-3-METHYLPHENYL)AZO]STILBENE-2,2’-DISULFONIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the production of high-performance pigments and dyes for textiles, plastics, and inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions allow the compound to act as a chromophore, absorbing specific wavelengths of light and producing vivid colors. The molecular targets and pathways involved include interactions with various enzymes and proteins that can catalyze the redox reactions, leading to changes in the compound’s color properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Bis(2-disulfonic acid styryl) biphenyl
- 2,2-Bis(4-hydroxy-3-methylphenyl)propane
- Bis(4-hydroxy-3-methylphenyl) sulfide
Uniqueness
4,4’-BIS[(4-HYDROXY-3-METHYLPHENYL)AZO]STILBENE-2,2’-DISULFONIC ACID stands out due to its unique combination of azo groups and stilbene backbone, which confer exceptional stability and color properties. Unlike other similar compounds, it offers a balance of high chromophoric activity and chemical stability, making it particularly valuable in applications requiring long-lasting and vibrant colors.
Propriétés
Numéro CAS |
79015-29-5 |
|---|---|
Formule moléculaire |
C28H24N4O8S2 |
Poids moléculaire |
608.6 g/mol |
Nom IUPAC |
5-[(4-hydroxy-3-methylphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxy-3-methylphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C28H24N4O8S2/c1-17-13-21(9-11-25(17)33)29-31-23-7-5-19(27(15-23)41(35,36)37)3-4-20-6-8-24(16-28(20)42(38,39)40)32-30-22-10-12-26(34)18(2)14-22/h3-16,33-34H,1-2H3,(H,35,36,37)(H,38,39,40)/b4-3+,31-29?,32-30? |
Clé InChI |
SUJXESLIIAUNSS-FPDVXUDYSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C)S(=O)(=O)O)S(=O)(=O)O)O |
SMILES canonique |
CC1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C)S(=O)(=O)O)S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


